Vinylcyclohexene

Ziegler-Natta Polymerization EPDM Rubber Kinetics

1-Vinylcyclohexene (CAS 2622-21-1) is a cyclic diene with the molecular formula C8H12 and a molecular weight of 108.18 g/mol. It is characterized by a boiling point of 145.0 °C at 760 mmHg and a calculated density of 0.912 g/cm³.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 2622-21-1
Cat. No. B1617736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylcyclohexene
CAS2622-21-1
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC=CC1=CCCCC1
InChIInChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,6H,1,3-5,7H2
InChIKeySDRZFSPCVYEJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHER & BENZENE;  VERY SOLUBLE IN METHYL ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Vinylcyclohexene (CAS 2622-21-1) for Advanced Polymer and Chemical Synthesis


1-Vinylcyclohexene (CAS 2622-21-1) is a cyclic diene with the molecular formula C8H12 and a molecular weight of 108.18 g/mol [1]. It is characterized by a boiling point of 145.0 °C at 760 mmHg and a calculated density of 0.912 g/cm³ . Unlike many linear dienes, this monomer uniquely integrates styrenic and diene functionalities within a cyclic, 1,2-disubstituted structure, which imparts distinctive polymerization behavior [2]. Its primary industrial relevance is as a versatile chemical intermediate for producing specialized polymers, resins, and coatings, where its specific reactivity profile dictates performance outcomes not achievable with more common analogs.

Why 1-Vinylcyclohexene Cannot Be Replaced by Simple Dienes in Precision Applications


The assumption that other dienes like 1,4-hexadiene or norbornene can simply substitute for 1-Vinylcyclohexene (VCH) in polymer synthesis is flawed. VCH's cyclic, 1,2-disubstituted structure leads to fundamentally different polymerization kinetics and resulting polymer architecture [1]. For example, in Ziegler-Natta terpolymerizations, its reactivity is drastically lower than these common alternatives, leading to different monomer incorporation rates and altered polymer chain growth [2]. Furthermore, under anionic conditions, VCH polymerizes via a living mechanism, producing polymers with controllable molecular weights and unique microstructures that are unattainable with conventional linear dienes [1]. These quantitative differences directly translate to distinct material properties, making generic substitution a high-risk decision in precision synthesis.

Quantitative Evidence for Selecting 1-Vinylcyclohexene Over Common Alternatives


VCH Reactivity in Ziegler-Natta Polymerization: A 7- to 70-Fold Reduction vs. Common Dienes

In Ziegler-Natta terpolymerizations for EPDM rubber synthesis, the reactivity of vinylcyclohexene (VCH) is significantly lower than that of 1,4-hexadiene and norbornene. Specifically, VCH's reactivity is lower by a factor of approximately 7 compared to 1,4-hexadiene, and lower by a factor of approximately 70 compared to norbornene [1]. This low reactivity causes VCH to suppress ethylene incorporation at elevated temperatures and reduces the resulting polymer's molecular weight by about half [2]. Therefore, selecting VCH over these more reactive dienes is a deliberate choice to moderate crosslinking density and tailor polymer chain architecture.

Ziegler-Natta Polymerization EPDM Rubber Kinetics

Anionic Polymerization of VCH: Achieving Controlled Molecular Weights up to 142 kg/mol

1-Vinylcyclohexene (VCH) can undergo living anionic polymerization, a behavior that distinguishes it from many conventional dienes and allows for precise architectural control. Using sec-butyllithium as an initiator in cyclohexane at 25 °C, VCH polymerizes quantitatively to yield polymers with well-controlled molecular weights ranging from 5,000 to 142,000 g/mol and narrow molecular weight distributions (Đ < 1.07–1.20) [1]. The resulting poly(vinylcyclohexene) (PVCH) exhibits a defined microstructure with a 64:36 ratio of 1,4- to 3,4-incorporation, which can be tuned to 78% 3,4-content by adding a polar additive like THF [1]. This tunability directly influences the polymer's glass transition temperature (Tg), increasing it up to 89 °C [1].

Anionic Polymerization Living Polymerization Polymer Architecture

Enantioselective Bioactivation of VCH: (R)-VCH Forms Significantly More Ovo-toxic 1,2-Epoxide

The bioactivation of 4-vinylcyclohexene (VCH) is both regioselective and enantioselective, with important implications for its toxicity profile. In vitro studies using purified human CYP2E1 enzyme showed that the (R)-enantiomer of VCH forms significantly more of the VCH-1,2-epoxide than the (S)-enantiomer [1]. Conversely, (R)-VCH forms less VCH-7,8-epoxide than (S)-VCH [1]. This stereoselectivity is also observed in rodent hepatic microsomes, where (R)-VCH formed significantly more VCH-1,2-epoxide in both mice and rats [1]. Furthermore, after enzyme induction, the diepoxide (VCD) was formed preferentially from (R)-VCH [1].

Toxicology Drug Metabolism Cytochrome P450

Synthesis of Polyhydroxylated VCH Derivatives: A 76% Yield via Ring-Closing Metathesis

1-Vinylcyclohexene serves as a valuable scaffold for synthesizing complex, polyhydroxylated molecules, a capability not shared by many simpler cycloalkenes. In a specific synthetic route starting from carbohydrate-derived 1,7-enynes, a ring-closing metathesis reaction using a second-generation Grubbs catalyst yields a polyhydroxylated 1-vinylcyclohexene derivative in 76% yield [1]. This method has been successfully applied to convert several aldohexoses into polyhydroxylated 1-vinylcyclohexenes with satisfying yields [1].

Organic Synthesis Ring-Closing Metathesis Carbohydrate Chemistry

Idealized Application Scenarios for Leveraging 1-Vinylcyclohexene's Differentiated Properties


Design of Low-Reactivity, High-Tg Specialty Elastomers and Resins

Researchers and formulators aiming to create polymers with specific crosslinking densities or reduced molecular weights should select VCH. The quantitative evidence shows it has 7 to 70 times lower reactivity than 1,4-hexadiene or norbornene in Ziegler-Natta polymerizations [1]. This makes VCH the preferred choice for moderating chain growth and crosslinking in EPDM-like materials, where using a more reactive diene would lead to an overly dense network and inferior properties.

Synthesis of Well-Defined, High-Glass-Transition (Tg) Polymers via Living Anionic Polymerization

For projects requiring precise control over polymer molecular weight, narrow dispersity, and high glass transition temperature, VCH is a superior monomer. Its ability to undergo living anionic polymerization allows for the synthesis of PVCH with controlled molecular weights up to 142 kg/mol and narrow distributions (Đ < 1.20) [2]. Furthermore, the polymer's Tg can be tuned from 66 °C to 89 °C by adjusting the reaction conditions, a feature not readily available with common linear dienes [2]. This is ideal for creating new classes of rigid, well-defined block copolymers.

Development of Enantiopure Standards for Toxicity and Metabolism Studies

Given the enantioselective bioactivation of VCH, researchers involved in toxicology or drug metabolism studies should not use racemic VCH without careful consideration. The evidence clearly shows that (R)-VCH and (S)-VCH are metabolized to different epoxide metabolites at different rates by human CYP enzymes [3]. For accurate in vitro or in vivo modeling of toxicity (e.g., ovotoxicity), the use of enantiopure (R)-VCH or (S)-VCH is essential to isolate and study the specific metabolic pathways, making it a critical procurement choice over cheaper, undefined racemic mixtures.

Creation of Complex Polyhydroxylated Molecular Scaffolds

Synthetic chemists in medicinal and natural product chemistry can utilize VCH as a key intermediate for constructing complex, polyhydroxylated cyclic frameworks. The validated synthetic route via ring-closing metathesis of carbohydrate-derived precursors yields polyhydroxylated 1-vinylcyclohexenes with high efficiency (e.g., 76% yield) [4]. This specific application leverages VCH's unique reactivity in a way that simpler, non-functionalized cycloalkenes cannot replicate, providing a direct pathway to valuable chiral building blocks.

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